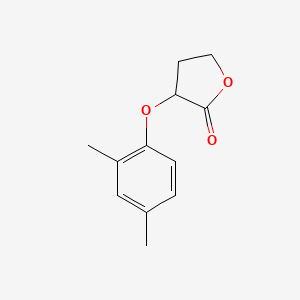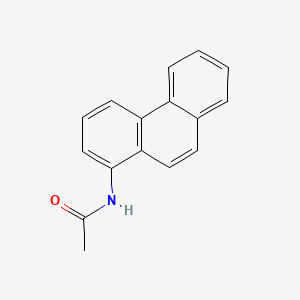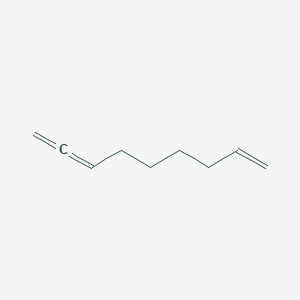
CID 78062279
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem CID 78062279 is known as Magnesium Aluminide (Mg2Al3). This compound is a crystalline solid that has found applications in various fields due to its unique properties. Magnesium Aluminide is composed of magnesium and aluminum, forming a compound that exhibits characteristics intermediate between a metallic alloy and an ionic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium Aluminide can be synthesized through various methods. One common method involves the direct reaction of magnesium and aluminum at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as:
3Al+2Mg→Mg2Al3
Industrial Production Methods
In industrial settings, Magnesium Aluminide is often produced using advanced metallurgical techniques. One such method involves the use of high-temperature furnaces where magnesium and aluminum are melted together under controlled conditions. The molten mixture is then allowed to cool and solidify, forming the desired compound. This method ensures high purity and uniformity in the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium Aluminide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Magnesium Aluminide can be oxidized in the presence of oxygen to form magnesium oxide and aluminum oxide. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as lithium aluminum hydride.
Substitution: Magnesium Aluminide can undergo substitution reactions with halogens to form halide compounds.
Major Products Formed
Oxidation: Magnesium oxide (MgO) and aluminum oxide (Al2O3).
Reduction: Elemental magnesium and aluminum.
Substitution: Magnesium halides and aluminum halides.
Scientific Research Applications
Magnesium Aluminide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other magnesium and aluminum compounds.
Biology: Research is being conducted on its potential use in biological systems, particularly in the development of biomaterials.
Medicine: Magnesium Aluminide is being explored for its potential use in medical implants due to its biocompatibility and mechanical properties.
Industry: The compound is used in the production of lightweight, high-strength materials for aerospace and automotive applications.
Mechanism of Action
The mechanism by which Magnesium Aluminide exerts its effects is primarily through its interaction with other elements and compounds. In biological systems, it can interact with cellular components, promoting biocompatibility and enhancing mechanical strength. In industrial applications, its unique properties allow it to form strong, lightweight materials that can withstand high temperatures and mechanical stress .
Comparison with Similar Compounds
Magnesium Aluminide can be compared with other similar compounds such as:
Magnesium Aluminate (MgAl2O4): Unlike Magnesium Aluminide, Magnesium Aluminate is an oxide compound with different chemical and physical properties.
Aluminum Magnesium Boride (AlMgB14): This compound is known for its hardness and is used in cutting tools and wear-resistant applications.
Nickel Aluminide (Ni3Al): Nickel Aluminide is another intermetallic compound with high-temperature stability and is used in turbine blades and other high-stress applications.
Magnesium Aluminide is unique due to its combination of lightweight, high strength, and biocompatibility, making it suitable for a wide range of applications .
Properties
Molecular Formula |
Al3Mg2 |
|---|---|
Molecular Weight |
129.56 g/mol |
InChI |
InChI=1S/3Al.2Mg |
InChI Key |
VCNNCJIMTNSYJT-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Al].[Al].[Al] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




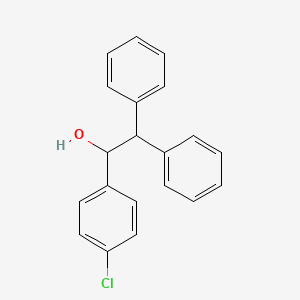
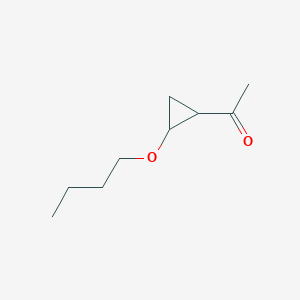

![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
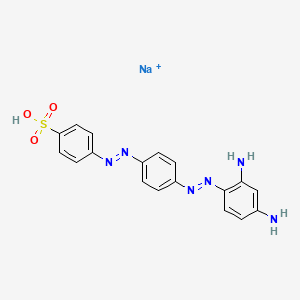
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
